N-benzyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide N-benzyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10115455
InChI: InChI=1S/C21H21N3O2/c25-20(22-14-15-7-3-1-4-8-15)16-10-11-17-18(13-16)23-19-9-5-2-6-12-24(19)21(17)26/h1,3-4,7-8,10-11,13H,2,5-6,9,12,14H2,(H,22,25)
SMILES: C1CCC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N2CC1
Molecular Formula: C21H21N3O2
Molecular Weight: 347.4 g/mol

N-benzyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

CAS No.:

VCID: VC10115455

Molecular Formula: C21H21N3O2

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide -

Description

Synthesis

The synthesis of quinazoline derivatives often involves multi-step organic reactions. Common methods include refluxing in organic solvents, chromatography for purification, and spectroscopic methods (NMR and mass spectrometry) for characterization. The specific synthesis of N-benzyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide would likely follow similar principles, with adjustments based on the specific substituents and desired properties.

Biological Activities and Potential Applications

Quinazoline derivatives are known for their diverse biological activities, including anticancer and antimicrobial properties. Compounds with similar structures have been investigated for their potential as inhibitors of enzymes involved in DNA repair mechanisms, such as poly(ADP-ribose) polymerase (PARP). The benzyl substituent in N-benzyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide may influence its lipophilicity and binding affinity to biological targets.

Potential ApplicationDescription
Anticancer TherapyInhibition of kinases or enzymes involved in cancer cell proliferation.
DNA Repair InhibitionPotential as PARP inhibitors, exploiting DNA damage response pathways.
Neurodegenerative DiseasesPossible therapeutic applications due to its structural complexity and potential for diverse interactions.
Product Name N-benzyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Molecular Formula C21H21N3O2
Molecular Weight 347.4 g/mol
IUPAC Name N-benzyl-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide
Standard InChI InChI=1S/C21H21N3O2/c25-20(22-14-15-7-3-1-4-8-15)16-10-11-17-18(13-16)23-19-9-5-2-6-12-24(19)21(17)26/h1,3-4,7-8,10-11,13H,2,5-6,9,12,14H2,(H,22,25)
Standard InChIKey SGXVTHAKWLEYME-UHFFFAOYSA-N
SMILES C1CCC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N2CC1
Canonical SMILES C1CCC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N2CC1
PubChem Compound 2648475
Last Modified Apr 15 2024

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